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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor

PU139 with other epigenetic modifiers. The information presented is supported by experimental

data to aid in the evaluation of its potential in research and drug development.

Introduction to PU139
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1] It targets

several key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-

binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, PU139 leads to a state of

histone hypoacetylation, which in turn alters gene expression, resulting in anti-proliferative and

pro-apoptotic effects in various cancer cell lines.[2] This guide will compare the efficacy of

PU139 with other HAT inhibitors and the broader class of epigenetic modifiers, specifically

histone deacetylase (HDAC) inhibitors.

Data Presentation
Table 1: Comparative Efficacy of HAT Inhibitors (IC50
Values)
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Compound Target HATs Gcn5 (μM) PCAF (μM) CBP (μM) p300 (μM)

PU139 Pan-HAT 8.39[1] 9.74[1] 2.49[1] 5.35[1]

PU141
CBP/p300

selective
- - Selective Selective[2]

C646
p300/CBP

selective
- - - ~0.4 (Ki)[1][3]

A-485
p300/CBP

selective
- - 0.0026 0.0098[4]

Note: IC50 values may vary depending on the specific assay conditions. Direct comparison

between studies should be made with caution.

Table 2: Anti-Proliferative Activity of PU139 (GI50 Values)
Cell Line Cancer Type GI50 (μM)

A431 Skin Carcinoma <60[1]

A549 Lung Carcinoma <60[1]

A2780 Ovarian Carcinoma <60[1]

HepG2 Hepatocellular Carcinoma <60[1]

SW480 Colon Adenocarcinoma <60[1]

U-87 MG Glioblastoma <60[1]

HCT116 Colon Carcinoma <60[1]

SK-N-SH Neuroblastoma <60[1]

MCF7 Breast Adenocarcinoma <60[1]

Table 3: In Vivo Efficacy of PU139 vs. PU141 in a
Neuroblastoma Xenograft Model
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Treatment Group Dose T/C (%)*

PU139 25 mg/kg ~50

PU141 25 mg/kg ~60

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x

100. A lower T/C value indicates greater anti-tumor efficacy. The study showed that both

inhibitors significantly block the growth of SK-N-SH neuroblastoma xenografts in mice.[2]

Signaling Pathways and Experimental Workflows
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Mechanism of Action of PU139.
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Experimental Workflow for Efficacy Testing.

Experimental Protocols
Histone Hypoacetylation Assay
This protocol is based on methodologies described for assessing the impact of HAT inhibitors

on histone acetylation levels.[5]

Cell Culture: Culture human cancer cell lines (e.g., SK-N-SH neuroblastoma, HCT116 colon

carcinoma) in appropriate media and conditions until they reach approximately 80%

confluency.

Treatment: Treat the cells with the desired concentration of PU139 (e.g., 25 µM) or other

HAT inhibitors. To enhance the detection of hypoacetylation, co-treat a set of cells with a

histone deacetylase (HDAC) inhibitor such as SAHA (Vorinostat) at a concentration of 10

µM. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the treated cells for a specified period (e.g., 3 hours).

Cell Lysis and Histone Extraction: Harvest the cells and perform acid extraction of histones.

This typically involves lysing the cells in a buffer containing a detergent and protease
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inhibitors, followed by acid precipitation of the histones.

Protein Quantification: Quantify the extracted histone proteins using a suitable method, such

as the BCA assay.

Western Blotting:

Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with primary antibodies specific for acetylated histone marks (e.g.,

anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16).

Use an antibody against a total histone (e.g., total H3) as a loading control.

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Tumor Xenograft Study
This protocol is a generalized procedure for evaluating the anti-tumor efficacy of PU139 in a

mouse xenograft model.

Animal Model: Use immunocompromised mice, such as NMRI nu/nu mice.

Cell Preparation and Implantation:

Culture a human cancer cell line (e.g., SK-N-SH) to the desired number.

Resuspend the cells in a suitable medium (e.g., PBS or media mixed with Matrigel).

Subcutaneously inject the cell suspension into the flank of each mouse.
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Tumor Growth and Randomization:

Monitor the mice regularly for tumor formation and growth.

Once the tumors reach a palpable size, randomize the mice into treatment and control

groups.

Drug Preparation and Administration:

Prepare the PU139 formulation for injection (e.g., solubilized in a vehicle like 10% Tween-

80 in saline).

Administer the drug to the treatment group via the desired route (e.g., intraperitoneal

injection) at a specified dose and schedule. The control group should receive the vehicle

only.

Tumor Measurement:

Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g.,

twice a week).

Calculate the tumor volume using the formula: (Length x Width²) / 2.

Data Analysis:

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological analysis, or Western blotting for histone acetylation).

Plot the mean tumor volume for each group over time to generate tumor growth curves.

Calculate the T/C ratio to quantify the anti-tumor efficacy.

Perform statistical analysis to determine the significance of the observed differences

between the treatment and control groups.

Conclusion
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PU139 is a potent pan-HAT inhibitor with demonstrated in vitro and in vivo anti-cancer activity.

Its broad-spectrum inhibition of Gcn5, PCAF, CBP, and p300 distinguishes it from more

selective inhibitors like PU141, C646, and A-485. The provided data and protocols offer a

framework for the comparative evaluation of PU139's efficacy. Further head-to-head studies

with a wider range of epigenetic modifiers under standardized conditions will be crucial for fully

elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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